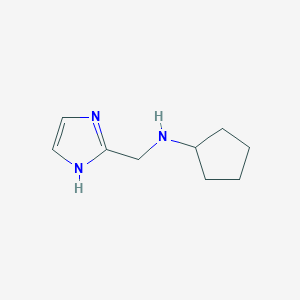
N-(1H-imidazol-2-ylmethyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-imidazol-2-ylmethyl)cyclopentanamine is a chemical compound with the molecular formula C₉H₁₅N₃ It is characterized by the presence of an imidazole ring attached to a cyclopentane ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentanone with imidazole in the presence of a reducing agent. One common method includes the following steps:
Formation of Imidazole Derivative: Imidazole is reacted with formaldehyde to form an imidazole derivative.
Cyclopentanone Reaction: The imidazole derivative is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-imidazol-2-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
N-(1H-imidazol-2-ylmethyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1H-imidazol-2-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-imidazol-2-ylmethyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(1H-imidazol-2-ylmethyl)cyclobutanamine: Similar structure but with a cyclobutane ring.
Uniqueness
N-(1H-imidazol-2-ylmethyl)cyclopentanamine is unique due to its specific ring structure, which can influence its chemical reactivity and biological activity. The presence of the cyclopentane ring may confer different steric and electronic properties compared to its analogs, potentially leading to distinct applications and effects.
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
N-(1H-imidazol-2-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C9H15N3/c1-2-4-8(3-1)12-7-9-10-5-6-11-9/h5-6,8,12H,1-4,7H2,(H,10,11) |
Clave InChI |
CXLMITFNVKAHEM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCC2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
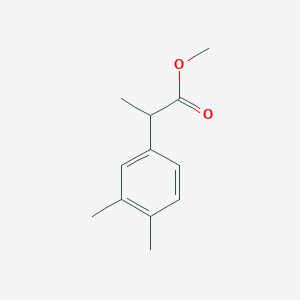
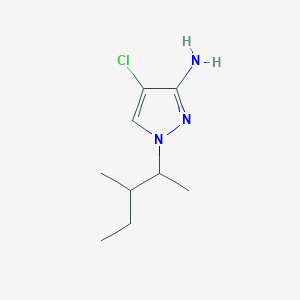
amine](/img/structure/B13310223.png)

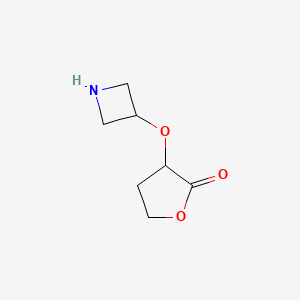
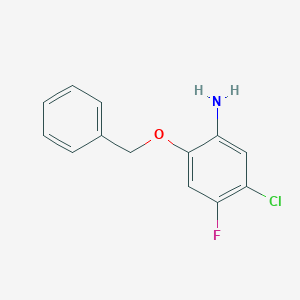
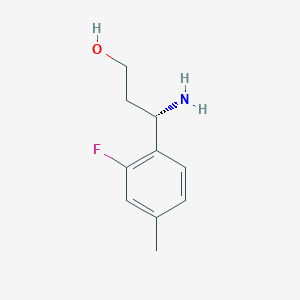
![1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13310243.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13310245.png)
![3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)
![7-Bromo-2-propylimidazo[1,2-a]pyridine](/img/structure/B13310255.png)
![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)
